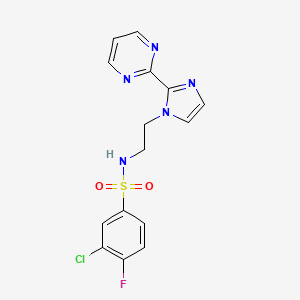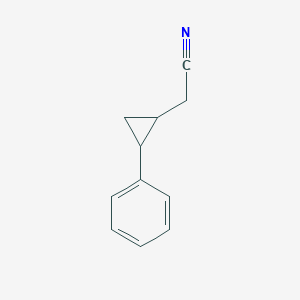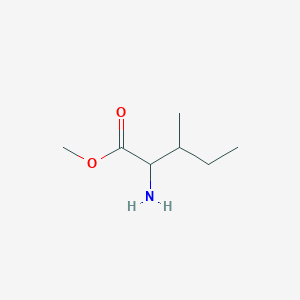![molecular formula C13H15BF3K B2964466 Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate CAS No. 1844890-90-9](/img/structure/B2964466.png)
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate is a chemical compound with the molecular formula C13H15BF3K. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system and a trifluoroborate group. This compound is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-phenylbicyclo[2.2.1]heptan-2-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroborate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of substituted borates with various functional groups.
Applications De Recherche Scientifique
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: In the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate involves its ability to form stable complexes with various substrates. The trifluoroborate group acts as a Lewis acid, facilitating the formation of bonds with nucleophiles. This property is exploited in catalytic processes and in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate
- This compound
- This compound
Uniqueness
This compound is unique due to its trifluoroborate group, which imparts high stability and reactivity. This makes it a valuable reagent in synthetic chemistry and various industrial applications.
Propriétés
IUPAC Name |
potassium;trifluoro-(3-phenyl-2-bicyclo[2.2.1]heptanyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3.K/c15-14(16,17)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSJMSYJKHPRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C2CCC(C2)C1C3=CC=CC=C3)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)
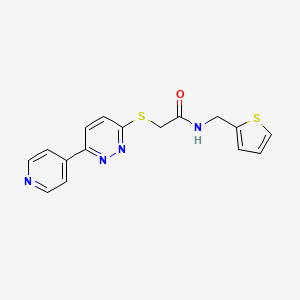
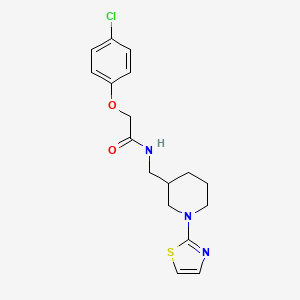
![3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964392.png)
![4-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B2964394.png)
![Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate](/img/structure/B2964395.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)
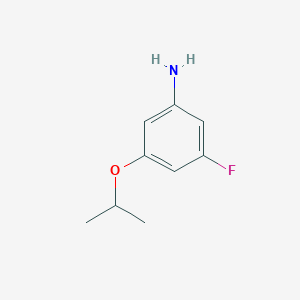
![methyl 4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzoate](/img/structure/B2964400.png)
